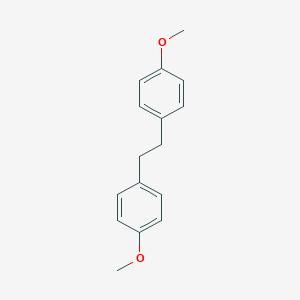

4,4'-Dimethoxybibenzyl

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1657-55-2 |

|---|---|

Formule moléculaire |

C16H18O2 |

Poids moléculaire |

242.31 g/mol |

Nom IUPAC |

1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3 |

Clé InChI |

YPJNONWWTLUVEF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

SMILES canonique |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

Autres numéros CAS |

1657-55-2 |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Natural Distribution within Botanical Genera

The bibenzyl compound 4,4'-Dimethoxybibenzyl, while not as ubiquitously distributed as some other plant secondary metabolites, has been identified in a variety of botanical families. Its presence is particularly notable within the Orchidaceae family, but it has also been isolated from other distinct plant groups, suggesting a scattered yet significant natural occurrence.

Prevalence in Dendrobium Species

The genus Dendrobium, one of the largest in the Orchidaceae family, is a prominent source of bibenzyl compounds. rhhz.net While a wide array of bibenzyls have been isolated from these orchids, the specific compound this compound is part of a larger group of structurally related molecules found within this genus. rhhz.net For instance, research on various Dendrobium species has led to the identification of numerous bibenzyl derivatives, such as 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl (moscatilin) and gigantol (B150167). nih.govscience.gov

Studies have focused on the chemical profiles of different Dendrobium species, revealing a diversity of phenolic compounds, including bibenzyls. nih.gov For example, a study on Dendrobium ellipsophyllum resulted in the isolation of ten phenolic compounds, including 4,4'-dihydroxy-3,5-dimethoxybibenzyl. nih.gov Another investigation of Dendrobium candidum yielded three new bibenzyl derivatives. nih.gov These findings underscore the chemical diversity within the Dendrobium genus and highlight it as a key resource for bibenzyl compounds.

Identification in Other Plant Sources

Beyond the Dendrobium genus, this compound and its structural relatives have been found in a range of other plant species, demonstrating a broader distribution.

Gavilea lutea : A new bibenzyl derivative was isolated from the aerial parts of Gavilea lutea, a species belonging to the Orchidaceae family. researchgate.netresearchgate.net This discovery further establishes the prevalence of bibenzyls within this plant family.

Bletilla ochracea : This terrestrial orchid is another member of the Orchidaceae family from which bibenzyl derivatives have been reported. researchgate.net The chemical constituents of Bletilla ochracea include phenanthrenes and bibenzyls, similar to its relative Bletilla striata. researchgate.net

Habenaria intermedia : This orchid species, also known as riddhi, has been a subject of phytochemical investigation. researchgate.net Studies have led to the isolation and characterization of several compounds, including bibenzyl derivatives. researchgate.netacs.org

Combretum genus : Species within the Combretum genus (family Combretaceae) are known to produce a variety of stilbenoids, including bibenzyls. nih.govamazonaws.com For instance, 4,4'-dihydroxy-3,5-dimethoxybibenzyl has been identified in this genus. japsonline.com

Cannabis sativa : The cannabis plant is recognized for its production of cannabinoids, but it also synthesizes a range of other secondary metabolites, including stilbenes and bibenzyls. mdpi.comwikipedia.org Gigantol (3,3'-dihydroxy-5,4'-dimethoxy bibenzyl) is one such compound found in Cannabis sativa. cannabisdatabase.caresearchgate.net

The following table summarizes the occurrence of this compound and related bibenzyl structures in the specified plant sources.

| Botanical Source | Family | Compound(s) Identified |

| Dendrobium species | Orchidaceae | Various bibenzyls including moscatilin and gigantol rhhz.netnih.govscience.gov |

| Gavilea lutea | Orchidaceae | New bibenzyl derivative researchgate.netresearchgate.net |

| Bletilla ochracea | Orchidaceae | Bibenzyl derivatives researchgate.netresearchgate.net |

| Habenaria intermedia | Orchidaceae | Bibenzyl derivatives researchgate.netacs.org |

| Combretum genus | Combretaceae | 4,4'-dihydroxy-3,5-dimethoxybibenzyl japsonline.com |

| Cannabis sativa | Cannabaceae | Gigantol (3,3'-dihydroxy-5,4'-dimethoxy bibenzyl) cannabisdatabase.caresearchgate.net |

Advanced Isolation Techniques for this compound and Related Structures

The isolation of this compound and other bibenzyls from their natural sources requires a combination of extraction and chromatographic techniques. The specific methods employed can vary depending on the plant material and the polarity of the target compounds.

A general procedure often begins with the extraction of the dried and powdered plant material using a solvent such as methanol (B129727) or ethanol (B145695). koreascience.kr This crude extract is then subjected to a series of fractionation steps using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate. phcogj.com

Column chromatography is a fundamental technique for the separation of individual compounds from these fractions. Silica (B1680970) gel is a commonly used stationary phase, with elution carried out using a gradient of solvents, for example, a mixture of dichloromethane and acetone (B3395972) with increasing proportions of the more polar solvent. impactfactor.org The fractions collected from the column are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors. impactfactor.org

For further purification, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed. acgpubs.org This technique offers higher resolution and is effective for separating structurally similar compounds. A reverse-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water is typically used. mdpi.com

The structural elucidation of the isolated compounds is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques) and mass spectrometry are critical for determining the precise chemical structure of the purified bibenzyls. africaresearchconnects.comaphrc.org

The following table outlines the common steps and techniques used in the isolation of bibenzyl compounds.

| Step | Technique | Description |

| Extraction | Solvent Extraction | Dried plant material is extracted with a solvent like methanol or ethanol to obtain a crude extract. koreascience.kr |

| Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents of varying polarities to separate compounds based on their solubility. phcogj.com |

| Initial Separation | Column Chromatography | Fractions are separated on a silica gel column using a gradient of solvents to isolate groups of compounds. impactfactor.org |

| Purification | Semi-preparative HPLC | High-resolution separation of individual compounds is achieved using a reverse-phase column and a suitable mobile phase. acgpubs.orgmdpi.com |

| Structure Elucidation | Spectroscopy | NMR and mass spectrometry are used to determine the chemical structure of the isolated compounds. africaresearchconnects.comaphrc.org |

Chemical Synthesis and Derivatization Strategies

Chemical Synthesis Pathways for 4,4'-Dimethoxybibenzyl

The construction of the this compound scaffold can be achieved through several established chemical reactions. These pathways often involve the coupling of smaller aromatic precursors or the modification of related structures.

The bibenzyl core can be converted to its corresponding stilbene (B7821643) analogue through dehydrogenation, which involves the removal of two hydrogen atoms from the ethylene (B1197577) bridge to form a double bond. A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.orgrsc.org DDQ is a high-potential quinone that is effective for the dehydrogenation of hydroaromatic compounds like bibenzyls. orgsyn.org The reaction is typically carried out by heating the bibenzyl with DDQ in a solvent such as anhydrous dioxane. orgsyn.org

The mechanism involves a hydride transfer from the bibenzyl to the quinone, followed by the loss of a proton, leading to the formation of the more conjugated stilbene system. nih.gov This process is a convenient measure of hydrogen transfer, as the initially colored DDQ solution becomes pale as the corresponding hydroquinone (B1673460) precipitates out. orgsyn.org The reaction provides good yields of the trans-stilbene (B89595) product, which can be purified by recrystallization. orgsyn.org

Table 1: DDQ-Mediated Dehydrogenation of this compound

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Anhydrous Dioxane | Heated at 105°C for 18 hours | trans-4,4'-Dimethoxystilbene | 83–85% | orgsyn.org |

This compound can be synthesized from readily available precursors. One documented method involves the reaction of p-methylanisole. dss.go.th Another common and effective strategy is the coupling of p-methoxybenzyl halides. dss.go.th For instance, a modified Wurtz reaction using p-methoxybenzyl chloride as the starting material is a viable route. orgsyn.org A specific example involves the copper(I) chloride-catalyzed coupling of p-methoxybenzylmagnesium chloride, which is formed from the corresponding benzyl (B1604629) chloride. orgsyn.org Symmetrical bibenzyls, including 3,3'-dichloro-, 4,4'-dichloro-, and 4,4'-dimethylbibenzyl, have also been prepared from the corresponding benzyl bromides. dss.go.th

The synthesis of the necessary precursors, such as p-methylanisole, can be achieved through the methylation of p-cresol. chemicalbook.comgoogle.com Benzyl bromides can be synthesized from the corresponding alcohols or by bromination of the benzylic position of toluene (B28343) derivatives. organic-chemistry.org

Table 2: Synthesis of this compound from Precursors

| Precursor | Key Reagents/Reaction Type | Product | Reference |

| p-Methoxybenzyl chloride | Mg, CuCl (Grignard coupling) | This compound | orgsyn.org |

| p-Methoxybenzyl bromide | Wurtz-type reaction | This compound | dss.go.th |

| p-Methylanisole | Not specified | This compound | dss.go.th |

The Wittig reaction is a powerful and popular method for synthesizing stilbenes, which can then be hydrogenated to yield bibenzyls. fu-berlin.dewiley-vch.de This reaction is valued for its mild conditions and the ready availability of starting materials. fu-berlin.de The classic approach involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wiley-vch.de

To synthesize a symmetrical stilbene like 4,4'-dimethoxystilbene, a 4-methoxybenzyltriphenylphosphonium halide is first prepared by reacting 4-methoxybenzyl halide with triphenylphosphine (B44618). fu-berlin.de This phosphonium salt is then deprotonated with a strong base to form the corresponding phosphorus ylide. The ylide subsequently reacts with 4-methoxybenzaldehyde (B44291) to yield 4,4'-dimethoxystilbene, along with triphenylphosphine oxide as a byproduct. fu-berlin.de The reaction often produces the trans-isomer stereoselectively, which may precipitate from the reaction solvent, simplifying purification. wiley-vch.de This method has been successfully used to prepare a wide range of substituted stilbenes. uit.noejpmr.com

Table 3: General Wittig Reaction for Symmetrical Stilbene Synthesis

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Base | Product |

| Benzyltriphenylphosphonium halide | Aryl aldehyde | Strong base (e.g., n-BuLi, NaOMe) | Stilbene |

Synthetic Approaches Utilizing Precursors (e.g., from p-methylanisole, benzyl bromides)

Structural Modifications and Analog Design

The this compound structure serves as a scaffold that can be chemically modified to create a library of analogs. These modifications can target the functional groups on the aromatic rings or the ethylene side chain, allowing for systematic exploration of structure-activity relationships.

The primary functional groups in this compound are the two methoxy (B1213986) (-OCH3) groups and the aromatic rings to which they are attached. solubilityofthings.com The reactivity of these groups dictates the types of derivatives that can be generated.

The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the methoxy group (positions 3, 5, 3', and 5'). The ether linkage of the methoxy group itself can also be a site of reaction. For example, p-methoxybenzyl (PMB) ethers are known to be cleaved under oxidative conditions using reagents like DDQ. santiago-lab.comorganic-chemistry.org This reaction proceeds because the methoxy group stabilizes the resulting cationic intermediate. organic-chemistry.org This reactivity allows for the selective deprotection of methoxy groups to yield the corresponding phenols (hydroxybibenzyls), which can then be used for further functionalization.

The ethylene bridge contains benzylic C-H bonds. As discussed previously (Section 3.1.1), these bonds are susceptible to oxidation, leading to the formation of a stilbene double bond. orgsyn.org

While modifications to the aromatic rings are common, altering the ethylene side-chain offers another avenue for creating structural diversity. Advanced synthetic methods can be employed to generate novel bibenzyl derivatives with functionalized side chains.

One modern approach involves visible light-mediated reactions. For example, a 1,5-hydrogen atom transfer and radical coupling reaction using N-fluoro-substituted benzamides has been developed to produce bibenzyl products with good yields and broad functional group tolerance. sioc-journal.cn This strategy allows for the construction of the bibenzyl core while incorporating different substituents.

Furthermore, biosynthetic and chemoenzymatic strategies are emerging for the production of diverse bibenzyls. nih.govnih.gov These methods involve using enzymes, such as bibenzyl synthase (BBS), to create the bibenzyl scaffold from precursors like phenylpropionyl-CoA and malonyl-CoA. nih.gov The resulting bibenzyl backbone can then be subjected to further enzymatic modifications, such as methylation, prenylation, or glycosylation, to generate a wide array of natural and unnatural derivatives. nih.gov This "plug-and-play" modular approach provides a flexible pipeline for synthesizing structurally diverse bibenzyls for drug discovery and other applications. nih.gov

Exploration of Functional Group Reactivity in this compound Derivatives

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is a subject of significant interest, particularly concerning the behavior of its aromatic rings and the connecting ethylene bridge. Mechanistic studies have focused on understanding how the methoxy substituents and the bibenzyl structure influence its chemical transformations, especially in oxidation and substitution reactions.

Nucleophilic Substitution Patterns in Bibenzyl Systems

The bibenzyl framework contains two benzylic carbons, which are key sites for nucleophilic substitution reactions. The general principles of nucleophilic substitution at a benzylic position are well-established and depend significantly on the substitution of the benzylic carbon itself. ucalgary.ca

Primary benzylic systems typically react via an SN2 pathway. ucalgary.ca This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. For a molecule like this compound, the benzylic carbons are secondary. Secondary benzylic halides can react via either SN1 or SN2 pathways, with the specific pathway being influenced by the nucleophile, leaving group, and solvent. ucalgary.ca

The SN1 pathway becomes particularly relevant for secondary and tertiary benzylic systems because it proceeds through a benzyl carbocation intermediate. ucalgary.ca This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. In the case of this compound, the para-methoxy group would provide substantial resonance stabilization to a benzylic carbocation, making an SN1 mechanism highly favorable if a good leaving group were present at the benzylic position. Photochemical methods can also be employed to generate benzylic cation intermediates from C-H bonds, which can then be coupled with various nucleophiles. acs.org

Unlike allylic systems, benzylic rearrangements are generally not observed in these substitution reactions because such a rearrangement would disrupt the aromaticity of the ring, which is energetically unfavorable. ucalgary.ca Therefore, in a hypothetical nucleophilic substitution reaction on a derivatized this compound (e.g., with a halide on one of the benzylic carbons), the nucleophile would be expected to attack that same carbon without skeletal rearrangement.

Table 2: Factors Influencing Nucleophilic Substitution Pathways in Benzylic Systems

| Factor | Favors SN1 | Favors SN2 | Relevance to Bibenzyl Systems |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Primary > Secondary | As a secondary system, bibenzyls can undergo both. Methoxy groups on this compound would stabilize a carbocation, favoring SN1. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile is critical in determining the reaction path for a derivatized bibenzyl. |

| Leaving Group | Good leaving groups (e.g., tosylates, halides) | Good leaving groups | A good leaving group is essential for either pathway to proceed efficiently. |

| Solvent | Polar protic solvents | Polar aprotic solvents | The solvent can stabilize the carbocation intermediate (SN1) or solvate the nucleophile. |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in determining the molecular structure and bonding of chemical compounds. For 4,4'-dimethoxybibenzyl, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, vibrational spectroscopy, and Ultraviolet-Visible (UV) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level environment of a molecule. organicchemistrydata.orgchemistrysteps.com Both ¹H and ¹³C NMR are instrumental in identifying the chemical structure of this compound.

¹H NMR: In the proton NMR spectrum of a related compound, 4,4'-dimethoxybenzil (B72200), run in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. chemicalbook.com The aromatic protons appear as distinct multiplets, while the methoxy (B1213986) group protons present as a sharp singlet. For 4,4'-dimethoxybenzil, the assigned shifts are approximately 7.932 ppm and 6.960 ppm for the aromatic protons and 3.868 ppm for the methoxy protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It complements the proton NMR data, confirming the presence of methoxy groups and the bibenzyl backbone.

| ¹H NMR Data for a Related Compound (4,4'-Dimethoxybenzil) | |

| Assignment | Shift (ppm) |

| Aromatic Proton (A) | 7.932 |

| Aromatic Proton (B) | 6.960 |

| Methoxy Proton (C) | 3.868 |

Data sourced from ChemicalBook, based on a 90 MHz spectrum in CDCl₃. chemicalbook.com

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. thermofisher.comuvic.ca For this compound and its derivatives, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are utilized.

In a study on Dendrobium hercoglossum, HRESIMS was used to identify 4,5-dihydroxy-3,3'-dimethoxybibenzyl. nih.gov This technique provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule. For 4,4'-dimethoxybenzil, the mass of the molecular ion is reported as 270 m/z. chemicalbook.com

| Mass Spectrometry Data for a Related Compound (4,4'-Dimethoxybenzil) | |

| Molecular Ion (m/z) | 270 |

| Base Peak (m/z) | 135 |

Data from a direct inlet mass spectrum at 75 eV. chemicalbook.com

Vibrational Spectroscopy (e.g., Infrared (IR), Raman, FT-IR)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a compound. nih.govuni-siegen.deksu.edu.sa These techniques are complementary, with IR spectroscopy being sensitive to changes in dipole moment and Raman spectroscopy to changes in polarizability. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of a bibenzyl derivative will show characteristic absorption bands. For instance, the spectrum of 4,4'-dimethoxybenzil shows various peaks corresponding to different vibrational modes. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy offers additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. spectroscopyonline.comamericanpharmaceuticalreview.com A detailed vibrational assignment for bibenzyl derivatives can be achieved by combining IR and Raman data with theoretical calculations. researchgate.net

Ultraviolet-Visible (UV) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study conjugation and chromophores. libretexts.orgreddit.com The UV spectrum of bibenzyl derivatives typically shows absorption bands in the UV region due to the presence of aromatic rings. The solvent used can influence the position and intensity of these absorption bands. reddit.com

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk

Crystal Structure Determination of Bibenzyl Derivatives

The crystal structure of bibenzyl derivatives provides precise information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 4,4'-dimethoxybiphenyl has been determined, revealing that although there are four molecules per unit cell, they are all chemically equivalent, with the asymmetric unit being half a molecule. researchgate.net In a study of 4,4′-diaminobibenzyl and 4,4′-dichlorobibenzyl, X-ray diffraction revealed structural diversity in the dichloro derivative, which was attributed to different intermolecular interactions. researchgate.net This type of analysis is crucial for understanding the solid-state properties of these compounds.

Analysis of Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful method for unambiguously determining the three-dimensional structure of a molecule in the crystalline phase. rigaku.com This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted by the molecule in the solid state. For bibenzyl derivatives, the crystal packing is stabilized by a network of intermolecular interactions. researchgate.net In the case of this compound, these interactions are expected to be predominantly van der Waals forces and potentially weak C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule. researchgate.netharvard.edu The methoxy groups may also participate in weak C−H···O hydrogen bonds, further stabilizing the crystal lattice.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for conformational analysis. nih.govnih.gov By measuring nuclear Overhauser effects (NOEs) and scalar coupling constants, it is possible to deduce the average conformation and dynamic behavior of the molecule. copernicus.orgrsc.org For flexible molecules like this compound, the observed NMR parameters represent a population-weighted average of all the conformations present at equilibrium.

Quantum mechanical calculations complement these experimental methods by providing insights into the relative energies of different conformers and the energy barriers for rotation around single bonds. nih.govauremn.org.br Such calculations on the related molecule 4,4'-dimethoxybiphenyl have shown that intermolecular interactions in the solid state can significantly influence the molecule's conformation compared to its isolated state. researchgate.net A similar interplay between intramolecular and intermolecular forces governs the structure of this compound. researchgate.net

| Parameter | Technique(s) for Determination | Information Yielded |

|---|---|---|

| C(sp³)-C(sp³) Torsion Angle | X-ray Diffraction, NMR Spectroscopy, Quantum Calculations | Defines the relative orientation (gauche vs. anti) of the two methoxyphenyl groups. |

| Aryl-C(sp³) Torsion Angle | X-ray Diffraction, NMR Spectroscopy | Describes the rotation of the phenyl rings relative to the ethyl bridge. |

| C-O-C-C Torsion Angle | X-ray Diffraction, Quantum Calculations | Determines the orientation of the methoxy groups relative to the phenyl rings. |

| Intermolecular Distances | X-ray Diffraction | Identifies and characterizes non-covalent interactions (e.g., C-H···π, van der Waals) in the crystal lattice. mdpi.com |

| Conformer Population | NMR Spectroscopy (Variable Temp.), Quantum Calculations | Reveals the relative abundance of different stable conformations in solution. nih.gov |

Hyperspectral Imaging Techniques in Chemical Characterization

Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. nih.govevk.biz An HSI system collects a series of images of a sample at many contiguous wavelength bands, generating a three-dimensional dataset known as a "hypercube," where two dimensions represent spatial coordinates and the third represents wavelength. frontiersin.orgnih.gov

This technique allows for the identification and quantification of chemical components based on their unique spectral signatures (e.g., in the near-infrared or mid-infrared range). evk.bizarxiv.org By analyzing the spectrum at each pixel, a chemical map of the sample surface can be generated, revealing the distribution and concentration of different substances. mdpi.com

While specific HSI studies on this compound are not prominent in the literature, the technique holds significant potential for its characterization in various contexts. Bibenzyl compounds are often found as natural products in plants like liverworts and orchids. mdpi.com HSI could be employed for the in situ detection and mapping of this compound within plant tissues, providing valuable information for phytochemical and botanical studies without requiring sample extraction. frontiersin.org

Furthermore, in a synthetic or industrial setting, HSI can be used for quality control. It can rapidly assess the homogeneity of this compound in powder form, detect the presence of impurities or different polymorphic forms, and monitor its distribution in formulated products. mdpi.comjuniperpublishers.com The ability to perform rapid, non-contact, and spatially resolved chemical analysis makes HSI a valuable tool for both research and process monitoring. nih.govmdpi.com

| Principle/Capability | Description | Potential Application for this compound |

|---|---|---|

| Spatially Resolved Spectroscopy | Acquires a full spectrum for each pixel in an image, combining chemical and spatial data. nih.gov | Mapping the distribution of this compound in a natural matrix (e.g., plant tissue) or a synthetic mixture. |

| Non-Destructive Analysis | Measures reflected or transmitted light without altering the sample's physical or chemical integrity. nih.gov | In vivo or in situ analysis of biological samples; quality control of finished products without destruction. |

| Chemical Identification | Identifies compounds based on their unique spectral fingerprints, often in the NIR/IR range. arxiv.org | Authenticating natural extracts containing the compound; identifying impurities or contaminants in a synthetic batch. |

| Quantitative Analysis | Correlates spectral intensity with the concentration of a component using chemometric models. mdpi.com | Quantifying the content of this compound for quality assurance or to assess the yield in a natural source. |

Biochemical and Cellular Interaction Studies Non Clinical Focus

Modulation of Cellular Processes by Bibenzyl Derivatives

This section addresses the effects of 4,4'-Dimethoxybibenzyl on various fundamental cellular processes.

There is currently no available scientific literature detailing the specific effects of this compound on cell proliferation or the mechanisms of apoptosis. Research on other bibenzyl derivatives has shown varied effects on these processes, but data focusing solely on the 4,4'-dimethoxy variant is not present in the reviewed sources.

No studies were identified that investigate the role of this compound in the regulation of cell cycle progression. Consequently, there is no data to report on how this specific compound might influence the different phases of the cell cycle.

The impact of this compound on cell migration, invasion, and the associated process of Epithelial-Mesenchymal Transition (EMT) has not been documented in the scientific literature reviewed.

There is no available research that examines the influence of this compound on the phenotype of cancer stem cells.

Impact on Cell Migration and Invasion (e.g., Epithelial-Mesenchymal Transition (EMT))

Intracellular Signaling Pathway Perturbations

This section explores the potential for this compound to alter key intracellular signaling networks.

No published studies were found that describe any alterations in p53 regulatory networks as a result of treatment with this compound.

Data Tables

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.

Biochemical and Cellular Interaction Studies of this compound

Following a comprehensive review of scientific literature, there is a notable lack of specific research data directly linking the chemical compound This compound to the detailed biochemical and cellular interaction pathways as outlined in the requested article structure.

The available studies predominantly focus on a structurally related but distinct compound, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) . This related bibenzyl has been investigated for its effects on various signaling cascades. For instance, research demonstrates that TDB can deactivate the AKT/GSK-3β signaling pathway and activate the AMPK-ACC pathway. ebi.ac.uknih.govchula.ac.th It has also been studied in the context of inhibiting cancer stem cell phenotypes through the Akt/GSK3β/β-catenin pathway. ebi.ac.uknih.gov Furthermore, TDB has been associated with the modulation of pro-survival signals like activated protein kinase B (pAKT). iiarjournals.org

However, this information pertains specifically to TDB and cannot be accurately attributed to this compound. Scientific accuracy requires that the biological activities of one compound are not extrapolated to another without direct experimental evidence.

Similarly, extensive searches did not yield specific data on the direct interaction of this compound with the following:

Src/Akt Signaling Cascades

Sirtuin 3 (SIRT3) and its associated pathways

Modulation of Reactive Oxygen Species (ROS) levels

Specific immunomodulatory responses, such as lymphocyte proliferation and cytokine secretion.

While general information exists on these pathways and processes, for example, the role of SIRT3 in regulating mitochondrial homeostasis and oxidative stress frontiersin.orgnih.govmdpi.comnih.gov or the general mechanisms of immunomodulation mdpi.comijpsonline.comexplorationpub.comscielo.brfrontiersin.org, a direct experimental link to this compound is not documented in the available literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for the compound this compound.

Enzymatic and Receptor-Level Interactions

Antifungal Activities

Bibenzyl derivatives, a class of compounds that includes this compound, have demonstrated notable antifungal properties in non-clinical studies. Research into bibenzyls extracted from orchids, particularly the Dendrobium genus, has revealed their potential as antimicrobial agents.

Specifically, bibenzyl derivatives isolated from Dendrobium nobile have been shown to exhibit broad-spectrum antifungal activity against a variety of phytopathogenic fungi. researchgate.netresearchgate.net This activity suggests a potential role for these compounds in plant defense mechanisms. researchgate.net The range of susceptible fungi highlights the extensive antimicrobial potential of this class of compounds. researchgate.net

| Fungal Species | Observed Effect | Source Compound Class |

|---|---|---|

| Alternaria brassicicola | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Phytophthora parasitica var. nicotianae | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Colletotrichum capsici | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Bipolaris oryzae | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Diaporthe medusae nitschke | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Ceratocystis paradoxa moreau | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Exserohilum turcicum | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Pestallozzia theae | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

| Alternaria citri | Inhibitory Activity | Bibenzyl derivatives from Dendrobium nobile researchgate.net |

Neuroprotective Effects of Related Bibenzyls

The bibenzyl structural motif is a key component of various natural compounds that have been investigated for their neuroprotective potential. wikipedia.org Studies on bibenzyls derived from Dendrobium species have shown that these compounds may offer protective effects against neuronal damage. nih.govresearchgate.net Research has identified at least 10 bibenzyl derivatives from these orchids that exhibit neuroprotective activities. researchgate.netnih.gov

Key findings include:

Chrysotoxine : This bibenzyl derivative demonstrated a significant protective effect against apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in human neuroblastoma (SH-SY5Y) cells. aginganddisease.org The mechanism involves the regulation of pathways initiated by reactive oxygen species. aginganddisease.org

Erianin and Chrysotoxine : These compounds showed inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in cholinergic neurotransmission, which is relevant to memory and learning processes. aginganddisease.org

| Bibenzyl Compound | Biological Target/Model | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| Chrysotoxine | 6-OHDA-induced toxicity in SH-SY5Y cells | Significant attenuation of apoptosis. | aginganddisease.org |

| Erianin | Butyrylcholinesterase (BChE) | Inhibition of BChE activity (41.66% inhibition). | aginganddisease.org |

| Chrysotobibenzyl | Butyrylcholinesterase (BChE) | Inhibition of BChE activity (30.68% inhibition). | aginganddisease.org |

| Moscatilin | General | Identified as a bibenzyl with potential neuroprotective effects. | nih.govresearchgate.net |

| Gigantol (B150167) | General | Identified as a bibenzyl with potential neuroprotective effects. | nih.govresearchgate.net |

Adipocyte Biology Modulation by Bibenzyl Derivatives

Bibenzyl derivatives have been shown to influence the biological processes of adipocytes, or fat cells. Non-clinical studies focusing on adipocyte differentiation and lipid metabolism have revealed that certain bibenzyl compounds can modulate these pathways, suggesting a potential role in regulating lipid storage. nih.gov

Several studies have demonstrated that bibenzyl derivatives can inhibit the accumulation of lipids within adipocytes. This effect is often achieved by suppressing the expression of key transcription factors that govern adipogenesis, the process by which pre-adipocytes develop into mature, lipid-storing fat cells. researchgate.netacs.org

A bibenzyl compound, 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) , isolated from the orchid Dendrobium ellipsophyllum, was found to decrease cellular lipid accumulation in a dose-dependent manner. acs.orgnih.gov This effect was observed in both murine (3T3-L1) and human (PCS-210-010) pre-adipocyte cell lines during early differentiation and maturation. acs.orgnih.govchula.ac.th The underlying mechanism involves the repression of crucial adipogenic regulators. acs.orgnih.govebi.ac.uk

Other bibenzyls, such as batatasin III and gigantol , have also been shown to suppress lipid accumulation in both mouse and human adipocytes by reducing the intracellular content of triglycerides. researchgate.net

| Bibenzyl Derivative | Cell Model | Key Finding | Reference |

|---|---|---|---|

| 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) | 3T3-L1 (murine) & PCS-210-010 (human) pre-adipocytes | Dose-dependent decrease in cellular lipid accumulation. | acs.orgnih.govchula.ac.th |

| Batatasin III | Mouse and human adipocytes | Suppressed lipid accumulation and decreased intracellular triglyceride content. | researchgate.net |

| Gigantol | Mouse and human adipocytes | Suppressed lipid accumulation and decreased intracellular triglyceride content. | researchgate.net |

| Amoenylin | General | Exhibited anti-obesity potential through inhibition of lipid accumulation. | nih.gov |

In addition to inhibiting lipid storage, some bibenzyl derivatives have been found to promote lipolysis, the metabolic process of breaking down stored triglycerides into fatty acids and glycerol (B35011). e-dmj.orgsochob.cl This process releases stored energy from fat cells.

The compound 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) was reported to enhance lipolysis in both murine (3T3-L1) and human (PCS-210-010) adipocyte cell lines. acs.orgnih.govebi.ac.uk This effect was observed in a dose-dependent manner during both early differentiation and maturation stages of the cells. acs.orgnih.gov

Studies on batatasin III and gigantol also indicated pro-lipolytic activity, as evidenced by their ability to promote the release of glycerol from adipocytes into the extracellular environment, a key marker of active lipolysis. researchgate.net The molecular mechanism for some bibenzyls involves the activation of the AMPK-ACC pathway, which plays a role in cellular energy homeostasis and can promote lipolysis. acs.orgnih.gov

Biosynthetic Pathways and Chemical Ecology

De Novo Biosynthesis of Bibenzyls and Stilbenoids

The synthesis of bibenzyls, including 4,4'-Dimethoxybibenzyl, is a branch of the well-established phenylpropanoid pathway, which is responsible for a vast array of plant natural products. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds.

The biosynthesis of the core bibenzyl structure begins with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Following this, cinnamate 4-hydroxylase (C4H) and other cytochrome P450 enzymes produce hydroxylated derivatives, such as p-coumaric acid. These intermediates are then activated by 4-coumarate-CoA ligase (4CL) to form their corresponding CoA esters (e.g., p-coumaroyl-CoA).

A key divergence from other phenylpropanoid branches occurs when these activated cinnamic acid derivatives are reduced by double-bond reductases (DBR) to form dihydro-hydroxycinnamoyl-CoA derivatives. The central bibenzyl scaffold is then constructed by bibenzyl synthase (BBS) , a type III polyketide synthase. This enzyme catalyzes the condensation of a dihydro-hydroxycinnamoyl-CoA molecule with three molecules of malonyl-CoA.

The formation of this compound from the initial bibenzyl core, likely 4,4'-dihydroxybibenzyl, involves subsequent modification steps. These final tailoring reactions are crucial for the diversity of bibenzyl structures found in nature. The hydroxyl groups at the 4 and 4' positions are methylated in a sequential process catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . frontiersin.org These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the bibenzyl precursor, yielding the final this compound product. frontiersin.org Research has shown that O-methylation is often a prerequisite for further structural modifications, such as the cyclization of bibenzyls to form dihydrophenanthrenes in orchids. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound This table is interactive. Click on headers to sort.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. peerj.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. peerj.comresearchgate.net |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. peerj.comresearchgate.net |

| Double-bond reductase | DBR | Reduces the double bond of the propenyl side chain. researchgate.net |

| Bibenzyl synthase | BBS | Catalyzes the formation of the bibenzyl scaffold from dihydro-p-coumaroyl-CoA and malonyl-CoA. peerj.comresearchgate.net |

The production of this compound is tightly controlled at the genetic level. The expression of genes encoding the biosynthetic enzymes is regulated by a network of transcription factors (TFs), which can activate or repress gene activity in response to developmental cues and environmental signals.

Studies on Dendrobium officinale have shown that the application of elicitors like methyl jasmonate (MeJA), a plant stress hormone, leads to a significant upregulation of genes involved in bibenzyl biosynthesis. peerj.comresearchgate.net Transcriptomic analyses have identified several families of transcription factors that are co-expressed with bibenzyl biosynthetic genes, suggesting they play a regulatory role. These include:

APETALA2/Ethylene (B1197577) Response Factor (AP2/ERF)

WRKY

MYB

MYC

NAC

basic Helix-Loop-Helix (bHLH)

These transcription factors likely bind to specific promoter regions of the biosynthetic genes, such as BBS and OMT, to coordinate their expression. researchgate.net In many plant secondary metabolic pathways, including flavonoid and anthocyanin synthesis, complexes of MYB, bHLH, and WD-repeat proteins are known to regulate structural gene expression, providing a model for how bibenzyl synthesis may be controlled. ipb.ac.id The presence and activity of these TFs can therefore determine the timing and quantity of this compound production.

Precursor Compounds and Enzymatic Steps

Chemotaxonomic Significance of Bibenzyls

Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification. The distribution of specific secondary metabolites, like bibenzyls, can reflect evolutionary relationships and help differentiate between closely related species.

Bibenzyls are characteristic compounds of the Orchidaceae family, particularly within the large and medicinally important genus Dendrobium. acgpubs.orgmdpi.com The specific profile of bibenzyl derivatives can serve as a chemical fingerprint to distinguish between different Dendrobium species. For example, comparative analyses have shown that bibenzyls are the predominant phenolic compounds in Dendrobium officinale, whereas the closely related Dendrobium nobile is richer in phenanthrenes. akjournals.comresearchgate.net

While some bibenzyls, such as 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl, are reported to be exclusive to the Dendrobium genus, others like this compound have been isolated from various species, including Dendrobium candidum. acgpubs.orgwikipedia.org The presence and relative abundance of this compound, as part of a broader phytochemical profile, contribute to the chemotaxonomic differentiation of D. officinale from other species used in traditional medicine, ensuring correct identification and quality control. akjournals.comnih.gov

Table 2: Comparative Bibenzyl and Phenanthrene (B1679779) Distribution in Dendrobium Species This table is interactive. Click on a row to highlight.

| Compound Class | Dendrobium officinale | Dendrobium nobile | Chemotaxonomic Implication |

|---|---|---|---|

| Bibenzyls | Main compounds akjournals.comresearchgate.net | Present, but less prominent akjournals.comresearchgate.net | High bibenzyl content is a marker for D. officinale. |

| Phenanthrenes | Present in lower amounts | Main compounds with good antitumor activity akjournals.comresearchgate.net | High phenanthrene content is a marker for D. nobile. |

Environmental and Stress-Induced Biosynthesis

Plants are sessile organisms that must adapt to changing environmental conditions. One key adaptive strategy is the production of specialized secondary metabolites in response to stress. The biosynthesis of bibenzyls, including this compound, is often triggered by such environmental challenges.

Abiotic stressors, such as ultraviolet (UV) radiation, high salinity, and drought, can induce oxidative stress in plant cells by generating reactive oxygen species (ROS). frontiersin.org Plants counteract this by producing antioxidant compounds. Bibenzyls and other phenylpropanoid-derived molecules are known to be potent antioxidants.

Exposure of Dendrobium officinale to UV-B radiation has been shown to significantly increase the total content of flavonoids, alkaloids, and polysaccharides—bioactive ingredients that share precursors with the bibenzyl pathway. nih.govpeerj.com Untargeted metabolomic analysis revealed that UV-B treatment affects numerous metabolites involved in the biosynthesis of these active components. peerj.com While the specific induction of this compound was not individually quantified in these studies, the general upregulation of related metabolic pathways strongly suggests that its production is also enhanced as part of the plant's protective response. researchgate.netpeerj.com This stress-induced accumulation is a defense mechanism, where compounds like this compound may help to shield the plant from UV damage and mitigate oxidative stress. frontiersin.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 4,4'-Dimethoxybibenzyl.

Density Functional Theory (DFT) has become a standard method for predicting and interpreting vibrational spectra (FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.netnih.gov The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. ahievran.edu.tr

For bibenzyl derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been successfully employed to perform detailed vibrational assignments. researchgate.net The potential energy distribution (PED) analysis is a crucial component of this process, allowing for the characterization of the contribution of each internal coordinate to the normal modes of vibration. researchgate.net

Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Related Bibenzyl Derivative (Dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| C-H stretch (aromatic) | 3050 | 3055 | Aromatic C-H stretching vibrations |

| C-H stretch (aliphatic) | 2950 | 2953 | CH₂ stretching vibrations |

| C=O stretch | 1715 | 1718 | Carbonyl stretching of the ester group |

| C-C stretch (aromatic) | 1610 | 1612 | Aromatic ring skeletal vibrations |

| C-O stretch | 1275 | 1278 | Ester C-O stretching |

| CH₂ wagging | 1340 | 1342 | Aliphatic chain deformation |

Note: This table is illustrative and based on data for a structurally similar compound, dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate, to demonstrate the application of DFT in spectroscopic analysis. tandfonline.com

Electronic structure calculations are fundamental to understanding a molecule's reactivity, stability, and optical properties. wikipedia.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of a molecule; a larger gap generally implies higher stability. wikipedia.orgscielo.br

These frontier molecular orbitals (FMOs) govern many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmasterorganicchemistry.com The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

For this compound, electronic structure calculations would reveal the influence of the methoxy (B1213986) groups on the electronic properties of the bibenzyl core. It is expected that the lone pairs on the oxygen atoms of the methoxy groups would contribute significantly to the HOMO, increasing its energy and making the aromatic rings electron-rich. The LUMO would likely be distributed over the π-system of the benzene (B151609) rings.

In the study of dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate , analysis of the FMOs was performed to investigate its physicochemical properties. tandfonline.com A similar analysis for this compound would provide valuable insights into its electronic characteristics.

Table 2: Predicted Electronic Properties from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. wikipedia.org |

| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ethers. Specific calculations for this compound would be required for precise values.

Density Functional Theory (DFT) Simulations for Spectroscopic Assignments

Molecular Modeling and Dynamics Simulations for Complex Systems

Molecular modeling and dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations can provide a detailed view of the conformational landscape of flexible molecules like this compound and their behavior in complex environments, such as in solution or interacting with biological macromolecules. mdpi.comnih.gov

For this compound, a key area of interest is the conformational flexibility arising from rotation around the C-C single bonds of the ethane (B1197151) bridge and the C-O bonds of the methoxy groups. Conformational analysis can be performed to identify the most stable conformers (e.g., anti and gauche orientations of the phenyl rings) and the energy barriers between them. acs.orgauremn.org.br This is typically done by systematically changing the relevant dihedral angles and calculating the potential energy at each step. ucsb.edu

MD simulations can further explore the dynamic behavior of this compound in a simulated environment (e.g., a box of water molecules). nih.gov By solving Newton's equations of motion for the system, MD simulations generate trajectories that reveal how the molecule moves, flexes, and interacts with its surroundings over time. ebsco.com This information is crucial for understanding how the molecule behaves in realistic conditions, which can be important in fields like drug design and materials science. mdpi.com

Computational Analysis of Intermolecular Interactions (e.g., Drug-Excipient Interactions)

The study of intermolecular interactions is critical for understanding the behavior of molecules in the solid state and in multicomponent systems like pharmaceutical formulations. Computational methods can be used to analyze and quantify the non-covalent interactions that govern molecular recognition and self-assembly processes. mdpi.commdpi.com

For this compound, these interactions would primarily involve van der Waals forces and potentially weak C-H···O or C-H···π hydrogen bonds. In the context of drug-excipient interactions, understanding how this compound interacts with other molecules is essential for predicting compatibility and stability.

Several computational tools are available for this purpose:

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice, providing a fingerprint of the types of interactions present. tandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize bond critical points between atoms, providing a rigorous basis for defining and classifying intermolecular interactions. mdpi.commdpi.com

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of space involved in non-covalent interactions, color-coding them according to their strength and type (e.g., attractive or repulsive). mdpi.com

Molecular Electrostatic Potential (MEP) Maps: MEP maps show the charge distribution around a molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding electrostatic interactions. rsc.org

In the study of dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate , Hirshfeld surface analysis and MEP analysis were used to investigate the intermolecular interactions in the crystal structure. tandfonline.com A similar computational analysis of this compound would be invaluable for understanding its solid-state packing and its interaction with other molecules, for instance, in a drug-excipient complex. rsc.org

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Bibenzyl Profiling

Chromatography is a fundamental technique for the separation and identification of individual components within a mixture. ijrpc.comnih.gov For bibenzyl compounds like 4,4'-dimethoxybibenzyl, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods. biomedres.us

High-Performance Liquid Chromatography (HPLC) (e.g., with Diode Array Detection (DAD))

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of bibenzyls and other phenolic compounds. researchgate.netgjmpbu.org When coupled with a Diode Array Detector (DAD), HPLC allows for both the separation and spectral characterization of compounds, enhancing identification confidence. measurlabs.compjoes.com

The separation is typically achieved on a reverse-phase column, such as a C18 column. ejgm.co.ukresearchgate.net A gradient elution system is often employed, using a mobile phase consisting of an aqueous component (like water with a small percentage of acid, such as formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). pjoes.commdpi.com The gradient allows for the effective separation of a wide range of compounds with varying polarities within a reasonable timeframe. researchgate.netresearchgate.net For instance, a method for analyzing phenols, including bibenzyls, utilized a linear gradient of acetonitrile and 1/1000 trifluoroacetic acid (TFA) to achieve satisfactory separation in under 45 minutes. researchgate.net The detection wavelength is selected based on the UV absorbance maxima of the target analyte; for bibenzyls, this is often around 215 nm and 270 nm. researchgate.net

The reliability of an HPLC method is established through system suitability tests, which evaluate parameters like retention time, peak purity, and resolution to ensure the chromatographic system is performing adequately. ms-editions.cl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. austinpublishinggroup.comtsijournals.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which necessitates a system capable of handling higher backpressures. austinpublishinggroup.comresearchgate.net The enhanced resolution of UPLC is particularly beneficial for separating complex mixtures of structurally similar compounds, such as various bibenzyl derivatives found in plant extracts. mdpi.comresearchgate.netfrontiersin.org

A typical UPLC method for analyzing stilbenoids and bibenzyls might employ a C18 column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid, at a high flow rate. frontiersin.org This allows for rapid analysis, often completing separations in a matter of minutes. austinpublishinggroup.comfrontiersin.org UPLC is frequently coupled with mass spectrometry (MS) for comprehensive metabolite profiling and identification. nih.gov

Mass Spectrometry-Based Quantification Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection and quantification of compounds. biomedres.us When coupled with chromatographic techniques like HPLC or UPLC, it becomes a formidable tool for analyzing complex samples. nih.govnih.gov

For the quantification of bibenzyls, including this compound, electrospray ionization (ESI) is a common ionization source. researchgate.netnih.gov The mass spectrometer can be operated in various modes, including full scan mode for compound identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. skyline.ms In targeted quantification, specific precursor-to-product ion transitions for the analyte of interest are monitored, which significantly enhances selectivity and sensitivity. skyline.mswaters.com

Absolute quantification can be achieved by using an external calibration curve generated from a series of standards of known concentrations. skyline.ms To improve precision and account for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is often spiked into both the calibration standards and the samples. skyline.ms The ratio of the analyte's signal to the internal standard's signal is then used for quantification. skyline.ms High-sensitivity mass spectrometers, such as triple-quadrupole instruments, can achieve limits of quantification at the sub-ng/mL level, which is crucial for bioanalytical assays. waters.com

Validation of Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ujpronline.comdemarcheiso17025.com Method validation is a process that demonstrates the reliability, quality, and consistency of the analytical results. ms-editions.clujpronline.com The key parameters evaluated during validation, as often stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include linearity, repeatability, limits of detection (LOD), and limits of quantification (LOQ). mdpi.comeuropa.eu

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. ejgm.co.uk It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 0.999. researchgate.netisciii.es

Repeatability (Precision): Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of the results. researchgate.net Intra-day precision assesses repeatability within a single day, while inter-day precision evaluates it over different days. researchgate.net

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netmdpi.com It is often determined based on the signal-to-noise ratio, typically 3:1. demarcheiso17025.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netmdpi.com The signal-to-noise ratio for LOQ is commonly set at 10:1.

The validation process ensures that the developed analytical method for this compound is accurate, precise, and reliable for routine analysis. mdpi.com

Table of Analytical Method Validation Parameters

The following table provides an example of typical validation parameters for the analysis of chemical compounds using chromatographic methods.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 isciii.es |

| Precision (Repeatability) | The closeness of agreement between a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% isciii.es |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected. | Signal-to-Noise Ratio of 3:1 demarcheiso17025.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity and resolution from other components |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters |

Applications in Advanced Materials and Diverse Fields

Polymer Production and Material Science Enhancement

While direct large-scale polymerization of 4,4'-Dimethoxybibenzyl is not common, its structural motif is relevant to the synthesis of certain classes of polymers. The bibenzylic linkage provides a degree of flexibility in a polymer backbone, which can influence the material's physical properties. More significantly, derivatives of this compound serve as important precursors and building blocks in polymer science.

For instance, the dehydrogenation of this compound can yield trans-4,4'-Dimethoxystilbene. This stilbene (B7821643) derivative, with its conjugated system, is a valuable monomer for producing poly(phenylene vinylene) derivatives, which are known for their optoelectronic properties. The methoxy (B1213986) groups in these polymers can enhance solubility in polar solvents, a desirable characteristic for processing and fabrication of thin films used in electronic devices.

Furthermore, the core structure of bibenzyl is found in more complex polymers. Aromatic polyimides, a class of high-performance polymers known for their thermal stability, can incorporate bibenzyl-like structures within their backbone. vt.edu The synthesis of these polymers often involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide. vt.edu The flexibility or rigidity of the diamine and dianhydride components, which can include bibenzylic linkages, significantly impacts the final properties of the polyimide, such as its glass transition temperature (Tg) and melting temperature (Tm). vt.edu

In the broader context of materials science, the study of bibenzyl derivatives contributes to understanding structure-property relationships in organic materials. researchgate.netnta.ac.in For example, research on 4,4'-diaminobibenzyl and 4,4'-dichlorobibenzyl provides insights into how different functional groups affect crystal packing and intermolecular interactions, which in turn influence the material's bulk properties. researchgate.net This knowledge is crucial for the targeted design of new materials with specific thermal, mechanical, or optical characteristics. arxiv.org

Coordination Chemistry and Ligand Applications

In the realm of coordination chemistry, molecules that can bind to metal ions are known as ligands, forming coordination complexes. wikipedia.orgwikipedia.org The nature of the ligand plays a critical role in determining the properties and reactivity of the resulting metal complex. wikipedia.org While this compound itself is not a typical ligand due to the absence of strong coordinating groups, its derivatives, particularly those incorporating functional groups capable of binding to metals, are of significant interest.

For example, bibenzyl derivatives containing nitrogen or oxygen donor atoms can act as ligands. The flexible ethane (B1197151) bridge in the bibenzyl structure allows for the formation of chelate rings with metal ions, which can enhance the stability of the resulting complex. Bidentate ligands, which bind to a metal at two points, are common in coordination chemistry, and the bibenzyl scaffold can be adapted to create such ligands. wikipedia.org

A closely related and widely studied ligand in coordination chemistry is 4,4'-bipyridine, which can be seen as a structural analog where the ethylene (B1197577) bridge of bibenzyl is replaced by a direct bond between the two pyridine (B92270) rings. rsc.orgmdpi.com This rigid linker is frequently used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. rsc.orgnih.govwikipedia.org The principles learned from 4,4'-bipyridine-based MOFs can inform the design of frameworks using more flexible bibenzyl-type linkers, potentially leading to materials with different pore sizes and guest-binding properties.

The study of how ligands influence the coordination geometry around a metal center is a fundamental aspect of coordination chemistry. libretexts.org The flexibility of a bibenzyl-based ligand could allow for the formation of complexes with unusual coordination numbers or geometries, which could in turn lead to novel catalytic or material properties.

Catalysis and Green Chemistry Initiatives

The principles of green chemistry encourage the development of chemical processes that are more environmentally benign. acs.orgessentialchemicalindustry.orgorganic-chemistry.org This includes the use of catalysts to improve reaction efficiency, the reduction of waste, and the use of safer reagents and solvents. acs.orgorganic-chemistry.org this compound and its derivatives are relevant to this field, both as substrates in catalytic reactions and as components of catalytic systems.

The catalytic dehydrogenation of this compound to form trans-4,4'-dimethoxystilbene is an example of a reaction that can be optimized according to green chemistry principles. The use of efficient and recyclable catalysts can minimize waste and energy consumption.

In a broader sense, the development of new catalysts is a cornerstone of green chemistry. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often involves coordination complexes. wikipedia.org As discussed in the previous section, bibenzyl derivatives can be used to create ligands for these catalysts. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. For instance, in supramolecular catalysis, non-covalent interactions are used to assemble or modify catalysts, and bibenzyl-based structures could be incorporated into these complex systems. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. nih.gov Materials like metal-organic frameworks (MOFs), which can be constructed using bibenzyl-type linkers, can serve as platforms for catalytic sites. The porous nature of MOFs allows for the selective access of reactants to the active sites, potentially leading to highly efficient and selective catalytic processes. rsc.org

Furthermore, research into the catalytic applications of nanoparticles is a rapidly growing area. univ-artois.fr These tiny particles can exhibit high catalytic activity, and their properties can be modified by using stabilizing agents. While not directly involving this compound, the principles of using organic molecules to stabilize and modify nanoparticles are relevant to the broader field of catalysis. univ-artois.fr

Development of Organic Scintillator Crystals

Organic scintillators are materials that emit light when excited by ionizing radiation. azimp.ru This property makes them valuable for radiation detection in various fields, including nuclear physics, medical imaging, and homeland security. inradoptics.comluxiumsolutions.com Crystalline organic scintillators are a specific class of these materials, and stilbene, a close structural relative of bibenzyl, is a well-known organic scintillator. inradoptics.com

The key properties of a good scintillator include high light output, a fast decay time, and transparency to its own emitted light. nbi.dkluxiumsolutions.com Stilbene crystals are particularly effective for the detection of fast neutrons and can discriminate between neutrons and gamma radiation. inradoptics.com The scintillation light is typically detected by a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). azimp.ruinradoptics.com

Given the structural similarity, bibenzyl derivatives have been considered in the context of developing new scintillator materials. The introduction of methoxy groups, as in this compound, can alter the electronic properties of the molecule, which in turn can affect its scintillation characteristics, such as the emission wavelength and light yield. The methoxy groups are electron-donating and can influence the energy levels of the excited states involved in the scintillation process.

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Underexplored Mechanistic Pathways of 4,4'-Dimethoxybibenzyl Derivatives

While the fundamental biosynthetic origins of the bibenzyl core, arising from the shikimate and polyketide pathways, are established, the specific mechanistic details for many derivatives, including this compound, remain a fertile ground for investigation. mdpi.comnih.gov The biological and pharmacological activities of bibenzyls are significantly influenced by the substitution patterns of functional groups, such as methoxy (B1213986) and hydroxyl moieties, on the aromatic rings. mdpi.comresearchgate.net These substitutions alter molecular properties like polarity and reactivity, which in turn modulate interactions with biological targets. mdpi.comresearchgate.net

Future studies should aim to move beyond primary bioactivity screening to a more profound mechanistic understanding. Research on related bibenzyl compounds has revealed interactions with key signaling pathways, offering a roadmap for investigating this compound derivatives. For instance, compounds like 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl have been shown to modulate the AMPK-ACC and AKT/GSK-3β signaling pathways, which are crucial in metabolic regulation. mdpi.comebi.ac.uk Similarly, the anti-cancer activity of the bibenzyl marchantin C has been linked to the MAPK pathway. mdpi.com Exploring whether this compound or its hydroxylated derivatives engage these or other pathways, such as those involving estrogen receptors as seen with structurally similar stilbenes, could uncover novel therapeutic applications.

A key area of focus will be the enzymatic transformations that lead to the final decorated bibenzyl structure. mdpi.com Identifying and characterizing the specific O-methyltransferases (OMTs) responsible for methoxylating the bibenzyl backbone at the 4 and 4' positions will be critical. Understanding the substrate specificity of these enzymes could pave the way for the bio-engineering of novel bibenzyl structures with tailored activities. nih.gov

Development of Advanced Synthetic Strategies for Complex Bibenzyl Structures

The creation of this compound and more complex analogs for research and potential application necessitates the development of more efficient and versatile synthetic methodologies. Traditional methods for bibenzyl synthesis include the Friedel-Crafts reaction, Wurtz reaction, and Wolff-Kishner reduction. niscpr.res.in More contemporary approaches have demonstrated higher yields, such as the single-step reduction of the corresponding stilbene (B7821643) (trans-4,4'-Dimethoxystilbene) using reagents like Zn-NiCl2.6H2O. niscpr.res.in

Advanced strategies are emerging from both chemical and biological domains.

Novel Chemical Synthesis: Innovative techniques are being explored, such as the radical homocoupling of benzyl (B1604629) halides, which offers a direct route to the bibenzyl core. researchgate.net While benzyl bromides are common substrates, developing methods for the chemoselective cleavage of more stable and abundant benzyl chlorides presents a significant challenge and opportunity. researchgate.net Other unique methods, like the flash pyrolysis of selenides and specialized acylation-cyclization reactions, have also been reported for creating complex bibenzyl derivatives. scispace.comoup.com

Biosynthetic Engineering: A highly promising frontier is the use of engineered microorganisms for bibenzyl production. nih.gov By assembling the necessary biosynthetic pathways in hosts like E. coli, it is possible to produce the core bibenzyl scaffold. nih.govresearchgate.net This can be combined with a modular co-culture approach, where different microbial strains are engineered to perform specific post-modification steps, such as methylation by O-methyltransferases (OMTs). nih.gov This strategy allows for the creation of a diverse library of bibenzyls, potentially including this compound, in a controlled and environmentally friendly manner. nih.gov

Integration of Multi-Omics Data in Biochemical Studies

To achieve a holistic understanding of the biological roles of this compound and its derivatives, future research must integrate data from various "-omics" fields. This systems biology approach can elucidate complex interactions from the gene to the metabolic level.

Transcriptomics: As demonstrated in studies on Dendrobium officinale, transcriptome analysis is a powerful tool for identifying the genes involved in bibenzyl biosynthesis, including bibenzyl synthase (BBS) and cytochrome P450 enzymes. nih.gov This approach can be used to pinpoint the specific O-methyltransferase (OMT) genes responsible for the methoxy groups in this compound and to understand how their expression is regulated by developmental or environmental cues. nih.gov

Metabolomics: Advanced analytical techniques, such as UPLC-Q-TOF-MS, enable the comprehensive profiling of bibenzyl compounds and other metabolites within an organism. nih.gov By applying metabolomics, researchers can track the flux through the bibenzyl biosynthetic pathway, identify novel derivatives, and observe how the metabolic profile of a cell or organism changes in response to this compound exposure.

Proteomics: While not yet extensively applied to bibenzyl research, proteomics can identify the protein targets that this compound and its derivatives interact with to exert their biological effects. This can validate targets predicted by computational models and uncover entirely new mechanisms of action.

Integrating these datasets can reveal the complete chain of events from gene expression to protein function and ultimate metabolic output related to this compound. This will be invaluable for understanding its role in natural systems and for guiding synthetic biology efforts.

Novel Applications in Material Science and Engineering